2-(4-chlorobenzyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-[(4-CHLOROPHENYL)METHYL]-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that contains a thiazole ring fused with a quinoline structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)METHYL]-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 4,4-dimethylthiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)METHYL]-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)METHYL]-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolidinones and thiazolopyridines.
Quinoline Derivatives: Compounds with a quinoline structure, including chloroquine and quinine.
Uniqueness
2-[(4-CHLOROPHENYL)METHYL]-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to its fused thiazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
Molecular Formula |
C19H17ClN2S2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C19H17ClN2S2/c1-19(2)17-16(14-5-3-4-6-15(14)21-19)18(23)22(24-17)11-12-7-9-13(20)10-8-12/h3-10,21H,11H2,1-2H3 |
InChI Key |
YZOVVVCEADYOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=S)N(S2)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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